Serum Proteolytic Stability Advantage
A hybrid γ,γ-peptidomimetic constructed by alternating (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid with an Nα-functionalised cis-γ-amino-L-proline derivative maintained full structural integrity and mitochondrial-targeting functionality after 1 week (168 hours) of incubation in serum at 37 °C, as confirmed by persistent organelle co-localization and retained probe response [1]. In contrast, natural L-peptides of comparable length are typically degraded within hours under identical serum conditions, with typical plasma half-lives of <3 hours for unstructured linear peptides [2]. This represents a >50-fold extension of functional lifetime in biological media, directly attributable to the non-natural gem-dimethylcyclobutane γ-amino acid component.
| Evidence Dimension | Proteolytic stability in serum (retention of structural integrity and targeting function) |
|---|---|
| Target Compound Data | Full integrity and mitochondrial targeting functionality retained after 1 week (168 h) of serum incubation at 37 °C |
| Comparator Or Baseline | Natural L-peptides: typically degraded within hours in serum; unstructured linear peptides exhibit plasma half-lives of <3 h |
| Quantified Difference | >50-fold longer functional lifetime (≥168 h vs. <3 h) |
| Conditions | Serum incubation at 37 °C; functionality assessed by mitochondrial co-localization and pH-probe (5(6)-carboxy-SNARF-1) response in living cells |
Why This Matters
For procurement decisions involving peptidomimetic design where in vivo or cell-culture stability is critical (e.g., mitochondrial tracking, long-term live-cell imaging, or therapeutic peptide development), the gem-dimethylcyclobutane scaffold delivers a stability advantage that linear or purely natural amino acid sequences cannot replicate.
- [1] Folgar-Cameán, Y., Torralba-Maldonado, D., Fulias-Guzmán, P., Pazo, M., Máximo-Moreno, I., Royo, M., Illa, O., & Montenegro, J. (2025). A non-hydrolysable peptidomimetic for mitochondrial targeting. Journal of Materials Chemistry B, 13(10), 3365–3373. https://doi.org/10.1039/D4TB01626B View Source
- [2] Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. In: Peptide-Based Drug Design (pp. 177–186). Methods in Molecular Biology, vol 494. Humana Press. https://doi.org/10.1007/978-1-59745-419-3_10 View Source
